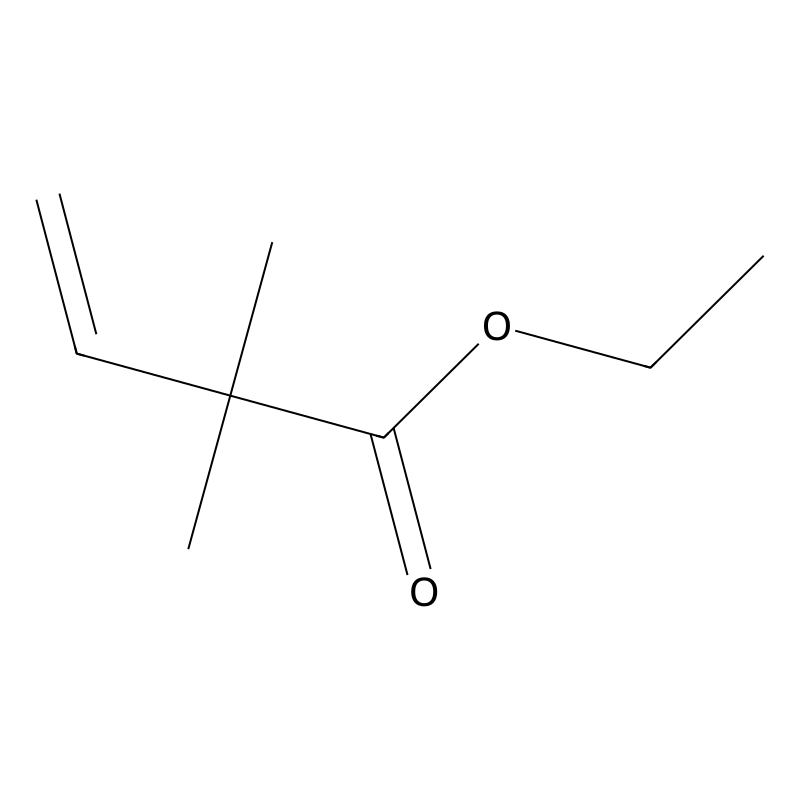

Ethyl 2,2-dimethylbut-3-enoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis

The presence of the ester and alkene functional groups suggests potential applications in organic synthesis as a reactant or intermediate. Ethyl 2,2-dimethylbut-3-enoate could be used in reactions like Diels-Alder cycloadditions or conjugate additions to form more complex molecules .

Material Science

Esters with unsaturated carbon chains can be used as building blocks in the synthesis of polymers. Research could explore the use of Ethyl 2,2-dimethylbut-3-enoate in the development of novel polymers with specific properties.

Medicinal Chemistry

While there's no current research available on Ethyl 2,2-dimethylbut-3-enoate itself, structurally similar molecules with ester and alkene groups have been explored for their biological activity . Further research could investigate Ethyl 2,2-dimethylbut-3-enoate for potential medicinal properties.

Ethyl 2,2-dimethylbut-3-enoate is an organic compound with the molecular formula . It is characterized by the presence of a vinyl group and an ester functional group. This compound is typically a colorless liquid with a fruity odor, making it useful in various applications, particularly in flavor and fragrance industries. Its structure features a branched alkyl chain, which contributes to its unique properties compared to linear esters.

- Esterification: It can react with alcohols to form new esters.

- Allylic Substitution: The presence of the double bond allows for reactions such as electrophilic addition, where nucleophiles can attack the double bond.

- Polymerization: Under certain conditions, it can undergo polymerization to form larger molecules.

These reactions highlight its versatility in synthetic organic chemistry and industrial applications .

Ethyl 2,2-dimethylbut-3-enoate can be synthesized through various methods:

- Esterification Reaction: The reaction between 2,2-dimethylbut-3-enoic acid and ethanol in the presence of an acid catalyst.

- Alkylation: The alkylation of suitable enolate precursors with electrophiles can also yield this compound.

These methods are commonly employed in laboratory settings and industrial applications for the production of ethyl 2,2-dimethylbut-3-enoate .

Ethyl 2,2-dimethylbut-3-enoate finds applications in various fields:

- Flavoring Agents: Its fruity aroma makes it suitable for use in food flavorings and fragrances.

- Chemical Intermediates: It serves as a precursor in the synthesis of other organic compounds.

- Pharmaceuticals: Potential uses in drug formulations due to its biological activity.

These applications underscore its importance in both consumer products and industrial chemistry .

Ethyl 2,2-dimethylbut-3-enoate shares structural similarities with several other compounds. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 3-methylbutanoate | C8H16O2 | Linear structure; used as a flavoring agent. |

| Ethyl 4-methylpentanoate | C9H18O2 | Higher molecular weight; different flavor profile. |

| Methyl 4-(2-formylphenoxy)but-2-enoate | C12H14O3 | Contains an aromatic group; used in pharmaceuticals. |

Uniqueness

Ethyl 2,2-dimethylbut-3-enoate stands out due to its branched structure and dual functionality as both an ester and an alkene. This unique combination allows for diverse chemical reactivity not commonly found in linear esters or alkenes alone. Its specific odor profile also differentiates it from other similar compounds used in flavoring and fragrance applications .